1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol
Description
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,6-dimethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-8-7-9-17(2)23(16)26-15-18(25)14-24-21-12-5-3-10-19(21)20-11-4-6-13-22(20)24/h3-13,18,25H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGONSKLKQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(9H-Carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23NO2
- Molecular Weight : 345.434 g/mol
- LogP : 4.85120, indicating lipophilicity which may influence its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential against viral infections, particularly SARS-CoV-2.
- Neuropharmacological Effects : Related compounds have shown activity in modulating neurotransmitter systems.
Antiviral Activity
Research indicates that carbazole derivatives can inhibit viral replication. A study on related compounds demonstrated strong binding affinities to SARS-CoV-2 proteins, suggesting that modifications in the carbazole structure could enhance antiviral efficacy.
Case Study: Molecular Docking Analysis
In a molecular docking study, several carbazole derivatives were evaluated for their interaction with SARS-CoV-2 proteins:
- Main Protease (Mpro) : Compounds exhibited binding affinities ranging from -7.62 to -8.92 Kcal/mol.
- Spike Glycoprotein and RdRp : Similar strong binding interactions were noted, indicating potential as therapeutic agents against COVID-19.
| Compound | Binding Affinity (Kcal/mol) | Target Protein |
|---|---|---|
| 9e | -8.76 | Mpro |
| 9h | -8.87 | RdRp |
| 9i | -8.85 | Spike Glycoprotein |
Neuropharmacological Effects
Related compounds have been studied for their effects on GABA transporters:
- A derivative exhibited selective inhibition of mGAT2 with a Ki value of 1.4 μM, suggesting potential applications in treating neurological disorders.
The mechanism by which these compounds exert their effects often involves:
- Receptor Modulation : Interaction with neurotransmitter receptors.
- Inhibition of Viral Proteins : Binding to key viral proteins to prevent replication.
Pharmacokinetic Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable pharmacokinetic profiles for some derivatives:
- Good solubility and permeability due to lipophilicity.
- Metabolic stability indicating potential for therapeutic use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among carbazole-propanol derivatives include substitutions on the carbazole ring, the propanol linker, and the terminal functional group. Below is a comparative analysis:
*Calculated based on molecular formula (C24H23NO2). †Estimated using fragment-based methods. ‡Predicted via computational tools.
Key Observations:
- Terminal Group Effects: The 2,6-dimethylphenoxy group in the target compound balances moderate lipophilicity with steric hindrance, whereas dipropylamino and benzotriazole groups introduce hydrogen-bonding or π-stacking capabilities.
- Molecular Weight: Piperazine derivatives (e.g., ) exhibit higher molecular weights, which may influence pharmacokinetics.
Ion Channel Modulation
- Sodium Channel Blockers: Analogs like Me6 (a mexiletine derivative with a benzyl group) show enhanced use-dependent sodium channel blockade due to hydrophobic interactions . The target compound’s 2,6-dimethylphenoxy group may similarly stabilize inactivated channel states.
- Stereoselectivity: Compounds like R-(-)-Me7 exhibit stereoselective tonic block (2-fold potency over S-(+)), suggesting the target compound’s chirality could influence activity .
Metabolic and Enzyme Modulation
- α-Glucosidase Inhibition: Triazinic or triazolic substitutions on carbazole (e.g., ) enhance α-glucosidase inhibition. The target compound’s phenoxy group may instead favor insulin sensitization, akin to ethylphenoxy derivatives like Chiglitazar .
- Antioxidant Activity: High conjugation systems (e.g., bisgerayafoline D) promote antioxidant effects, which the target compound’s carbazole core may partially replicate .
Q & A
What are the key challenges in synthesizing 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
Synthesis typically involves coupling carbazole derivatives with substituted phenoxy-propanol intermediates. Key challenges include regioselectivity in carbazole functionalization and minimizing side reactions (e.g., oxidation of the phenol group). Optimization strategies:
- Use protecting groups (e.g., Fmoc) for amine or hydroxyl moieties to prevent undesired reactions .
- Employ Pd-catalyzed cross-coupling for carbazole activation, as seen in analogous carbazole-pyridine systems .
- Monitor reaction progress via HPLC or TLC with UV detection to identify intermediates and byproducts .
How can X-ray crystallography resolve structural ambiguities in carbazole-phenoxy propanol derivatives?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond angles. For example:
- Use SHELXL for refinement, leveraging its robustness in handling small-molecule data .
- Address twinning or disorder by collecting high-resolution data (≤ 1.0 Å) and applying restraints to thermal parameters .
- Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate intramolecular interactions, such as hydrogen bonding between the propanol hydroxyl and carbazole nitrogen .
What analytical techniques are most effective for purity assessment and impurity profiling?
Level: Basic
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate carbazole-related impurities (e.g., bis-carbazolyl derivatives) .
- 1H NMR : Identify residual solvents (e.g., DMSO-d6, THF) and quantify positional isomers by integrating aromatic proton signals .
- Elemental Analysis : Confirm stoichiometry discrepancies caused by incomplete phenoxy group substitution .
How do structural modifications impact the compound’s pharmacological activity?
Level: Advanced
Methodological Answer:
- Phenoxy Substituents : 2,6-Dimethyl groups enhance lipid solubility and blood-brain barrier penetration, as observed in anticonvulsant analogs .
- Carbazole Orientation : Planar carbazole systems improve π-π stacking in receptor binding, but bulky substituents reduce bioavailability .
- Propanol Chain : Stereochemistry (R vs. S) affects binding to targets like urokinase-type plasminogen activator; enantiomeric purity should exceed 98% for reproducible results .
What contradictions exist in reported synthetic yields, and how can they be addressed?
Level: Advanced
Methodological Answer:
Discrepancies in yields (e.g., 40–75%) arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor carbazole activation but may degrade phenoxy groups at elevated temperatures .
- Catalyst Loading : Excess Pd(PPh₃)₄ in cross-coupling reactions increases byproduct formation; optimize to 2–5 mol% .
- Workup Protocols : Silica gel chromatography can adsorb polar intermediates; instead, use precipitation in hexanes/EtOAC for crude product isolation .
How is this compound utilized in materials science, particularly in organic electronics?
Level: Advanced
Methodological Answer:
As a charge-generation layer (CGL) component:
- Energy Transfer : The carbazole moiety acts as an electron donor, while the phenoxy group stabilizes excitons. Blending with acceptors (e.g., TAPC-26DCzPPy) achieves power efficiencies up to 76 lm/W in OLEDs .
- Device Fabrication : Spin-coating at 2000 rpm in anhydrous THF ensures uniform thin films. Annealing at 80°C for 1 hour enhances crystallinity .
What strategies mitigate degradation during long-term storage?
Level: Basic
Methodological Answer:
- Light Sensitivity : Store in amber vials under argon; UV exposure oxidizes the propanol hydroxyl to ketone .
- Temperature Control : Keep at –20°C to prevent carbazole dimerization, which occurs above 25°C .
- Desiccants : Use silica gel to absorb moisture, preventing hydrolysis of the ether linkage .
How can computational modeling guide the design of derivatives with improved stability?
Level: Advanced
Methodological Answer:
- DFT Calculations : Predict HOMO-LUMO gaps to optimize charge transport in electronic applications .
- MD Simulations : Assess solubility by modeling interactions with solvents (e.g., logP values for 2-propanol vs. DMF) .
- Docking Studies : Map carbazole-phenoxy interactions with biological targets (e.g., plasminogen activator binding sites) to prioritize synthetic targets .
What are the limitations of current spectroscopic methods in characterizing this compound?
Level: Advanced
Methodological Answer:
- NMR Overlap : Aromatic protons in carbazole and phenoxy groups exhibit signal crowding at 7.0–8.5 ppm. Use 2D NMR (COSY, HSQC) to resolve assignments .
- MS Fragmentation : Low ionization efficiency in ESI-MS requires derivatization (e.g., acetylation) to enhance detection .
- Raman Sensitivity : Fluorescence from the carbazole core obscures Raman peaks; employ surface-enhanced Raman spectroscopy (SERS) with Au nanoparticles .
How do regulatory standards (e.g., pharmacopeial guidelines) influence impurity control?
Level: Basic
Methodological Answer:
- USP/Ph. Eur. Compliance : Limit total impurities to ≤0.5%, with specific thresholds for related compounds (e.g., carvedilol analogs) .
- HPLC Method Validation : Ensure resolution (R > 2.0) between the main peak and impurities like 1,3-bis-carbazolyl derivatives .
- Forced Degradation Studies : Expose to heat, light, and pH extremes to identify degradation pathways and establish stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
